Isobutyl vinylacetate

Descripción

The exact mass of the compound Isobutyl vinylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isobutyl vinylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyl vinylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

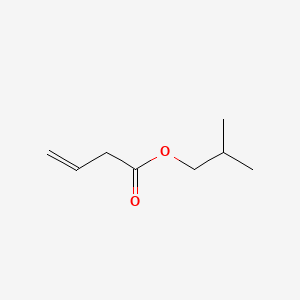

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpropyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCJPGSPFOFWPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336053 | |

| Record name | Isobutyl vinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24342-03-8 | |

| Record name | 3-Butenoic acid, 2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24342-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl vinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24342-03-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to Isobutyl Acetate: Properties, Synthesis, and Applications

A Note on Nomenclature: Initial searches for "isobutyl vinyl acetate" did not yield a distinct, commonly referenced chemical entity. It is plausible that this term is a conflation of two related, industrially significant compounds: isobutyl acetate and vinyl acetate . This guide will focus on the comprehensive chemical properties of isobutyl acetate, a widely used solvent and flavoring agent. Relevant distinctions and properties of vinyl acetate and the related isobutyl vinyl ether will be addressed for clarity where appropriate.

Introduction to Isobutyl Acetate

Isobutyl acetate (IUPAC name: 2-methylpropyl acetate) is an organic compound and a common ester with the molecular formula C₆H₁₂O₂. It is the ester formed from the reaction of isobutanol with acetic acid.[1][2] Structurally, it is one of four isomers of butyl acetate, the others being n-butyl acetate, sec-butyl acetate, and tert-butyl acetate.[1] At low concentrations, it possesses a characteristic fruity, floral odor reminiscent of raspberries and pears, and is found naturally in these and other plants.[1] This property lends to its use as a flavoring agent. However, at higher concentrations, the odor can become unpleasant and may lead to symptoms of central nervous system depression.[1] In industrial settings, it is primarily valued as a solvent for a wide range of materials including lacquers, nitrocellulose, polymers, and resins.[1][2]

Physicochemical Properties

Isobutyl acetate is a clear, colorless liquid with a range of physical and chemical properties that dictate its applications.[3] It is less dense than water and is only slightly soluble in it.[1][2][3] Conversely, it is highly miscible with most common organic solvents, such as alcohols, ketones, glycols, and other esters.[2]

Tabulated Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₂ | [3] |

| Molar Mass | 116.16 g/mol | [1][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, floral | [1][3] |

| IUPAC Name | 2-Methylpropyl acetate | [1][3] |

| CAS Number | 110-19-0 | [1][3] |

| Density | 0.875 g/cm³ | [1] |

| Melting Point | -99 °C (-146 °F) | [1][2] |

| Boiling Point | 118 °C (244 °F) | [1][2] |

| Solubility in Water | 0.63–0.7 g/100g at 20 °C | [1][2] |

| Vapor Pressure | 13 mmHg at 20 °C | [1] |

| Flash Point | 18 °C (64 °F) | [1][2] |

| Autoignition Temperature | 423 °C (793 °F) | [3] |

| Refractive Index | 1.3902 at 20 °C | [3] |

| Vapor Density | 4.0 (Air = 1) | [3] |

Synthesis of Isobutyl Acetate

The primary industrial method for synthesizing isobutyl acetate is the Fischer esterification of isobutanol with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.[1]

Reaction Mechanism: Fischer Esterification

The mechanism involves the protonation of the acetic acid's carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the oxygen of isobutanol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces the final isobutyl acetate product.

Caption: Fischer Esterification of Isobutyl Acetate.

Experimental Protocol: Laboratory Scale Synthesis

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water azeotropically, and a condenser.

-

Charging the Reactor: To the round-bottom flask, add equimolar amounts of isobutanol and glacial acetic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

-

Heating and Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

-

Purification: Purify the crude isobutyl acetate by fractional distillation to obtain the final product.

Chemical Reactivity and Stability

Isobutyl acetate's reactivity is primarily centered around its ester functional group.

-

Hydrolysis: In the presence of acids or bases, isobutyl acetate can be hydrolyzed back to isobutanol and acetic acid (or its carboxylate salt). The reaction is the reverse of the Fischer esterification.

-

Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst to form a different ester and isobutanol.

-

Flammability: Isobutyl acetate is a highly flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][2]

-

Reactions with Strong Agents: It can react exothermically with strong oxidizing agents and bases. Combination with strong reducing agents may generate flammable hydrogen gas.[3]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and quality control of isobutyl acetate.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR | - A doublet for the six methyl protons of the isobutyl group. - A multiplet for the single methine proton of the isobutyl group. - A doublet for the two methylene protons adjacent to the oxygen atom. - A singlet for the three methyl protons of the acetyl group. |

| ¹³C NMR | - A peak for the carbonyl carbon. - A peak for the methylene carbon of the isobutyl group. - A peak for the methine carbon of the isobutyl group. - Peaks for the methyl carbons of the isobutyl and acetyl groups. |

| IR Spectroscopy | - A strong C=O stretching band characteristic of esters (around 1740 cm⁻¹). - C-O stretching bands. - C-H stretching and bending vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to its molecular weight (116.16 g/mol ). - Characteristic fragmentation patterns for esters. |

Applications in Research and Industry

The favorable solvent properties of isobutyl acetate make it a versatile chemical in various sectors.[2]

-

Paints and Coatings: It is extensively used as a solvent for wood varnishes, architectural coatings, and printing inks due to its good solvent activity and low surface tension.[2]

-

Adhesives and Sealants: Its ability to dissolve a wide variety of resins makes it a key component in the formulation of adhesives and sealants.[2][3]

-

Personal Care Products: It can be found in the formulation of some personal care products and cleaners.[2]

-

Flavoring Agent: Due to its fruity aroma, it is used in the food industry as a synthetic flavoring agent.

-

Pharmaceuticals: In drug development and manufacturing, it can be used as a process solvent for extraction and purification, and in the formulation of certain topical preparations.

Related Compounds of Interest

As mentioned, the query for "isobutyl vinyl acetate" may have been intended for related vinyl compounds.

-

Vinyl Acetate: This is the acetate ester of vinyl alcohol (C₄H₆O₂). It is a key monomer used in the production of polyvinyl acetate (PVA) and other copolymers, which are widely used in adhesives, paints, and textiles.[4] It is a colorless, flammable liquid with a sweet, fruity smell.[4]

-

Isobutyl Vinyl Ether: This compound (C₆H₁₂O) features an isobutoxy group attached to a vinyl group.[5] It is a chemically active molecule due to its carbon-carbon double bond and is used in the synthesis of polymers and other organic derivatives.[5][6][7] It is a colorless, highly flammable liquid.[5]

Safety and Handling

Isobutyl acetate is considered hazardous at high concentrations.[2]

-

Inhalation: High vapor concentrations can cause irritation to the respiratory tract, dizziness, nausea, and headache.[1]

-

Eye and Skin Contact: It can cause irritation upon contact with eyes and skin.

-

Flammability: It is a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[2]

-

Personal Protective Equipment (PPE): When handling isobutyl acetate, appropriate PPE, including safety goggles, gloves, and respiratory protection (if ventilation is inadequate), should be worn.

References

-

Wikipedia. Isobutyl acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8038, Isobutyl Acetate. [Link]

-

Archemco. Isobutyl acetate: specifications and applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7904, Vinyl Acetate. [Link]

-

COnnect Chemicals. Poly (Isobutyl vinyl ether) | CAS 9003-44-5. [Link]

Sources

- 1. Isobutyl acetate - Wikipedia [en.wikipedia.org]

- 2. archemco.com [archemco.com]

- 3. Isobutyl Acetate | C6H12O2 | CID 8038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Vinyl Acetate | C4H6O2 | CID 7904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isobutyl vinyl ether | 109-53-5 [chemicalbook.com]

- 6. POLY(ISOBUTYL VINYL ETHER) | 9003-44-5 [chemicalbook.com]

- 7. Poly (Isobutyl vinyl ether) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]

An In-depth Technical Guide to the Synthesis of Isobutyl Vinyl Acetate and its Isomers

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing isobutyl vinyl acetate and its structural isomer, isobutyl crotonate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical principles, detailed experimental protocols, and comparative analysis of the most relevant synthesis methodologies. We will explore the intricacies of the Pinner reaction for the synthesis of isobutyl crotonate from allyl cyanide and isobutanol, and the palladium-catalyzed transvinylation for the synthesis of isobutyl vinyl acetate. Additionally, the foundational synthesis of the isobutyl acetate precursor via Fisher esterification is detailed. Each pathway is presented with a focus on reaction mechanisms, catalyst selection, process optimization, and safety considerations. Quantitative data is summarized for comparative analysis, and key transformations are visualized through reaction diagrams.

Introduction: The Significance of Isobutyl Vinyl Acetate and its Isomers

Isobutyl vinyl acetate and its related esters are valuable monomers in the synthesis of polymers and fine chemicals. Their applications span across various industries, including the formulation of adhesives, coatings, lacquers, and as modifiers for resins and plasticizers. In the pharmaceutical and fragrance industries, these esters serve as key intermediates and building blocks for more complex molecules. The precise control over the synthesis of these compounds is paramount to achieving desired material properties and biological activities. This guide aims to provide a detailed, practical, and scientifically grounded resource for the synthesis of these important chemical entities.

Synthesis of Isobutyl Crotonate via the Pinner Reaction

A notable pathway described in the patent literature for the synthesis of a C8H14O2 ester involves the reaction of allyl cyanide with isobutanol. It is critical to note that while the patent refers to the product as "vinyl isobutyl acetate," the reaction of an allyl nitrile under these conditions proceeds via a Pinner reaction mechanism to yield isobutyl crotonate, a structural isomer of isobutyl vinyl acetate.[1]

Underlying Chemistry and Mechanism

The Pinner reaction is an acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then hydrolyzed to an ester.[2][3][4][5][6] In this specific synthesis, allyl cyanide reacts with isobutanol in the presence of a strong acid, such as hydrochloric acid. The reaction is thought to proceed through the following steps:

-

Protonation of the Nitrile: The nitrogen atom of the allyl cyanide is protonated by the strong acid, activating the nitrile group towards nucleophilic attack.

-

Nucleophilic Attack by Isobutanol: The oxygen atom of isobutanol attacks the electrophilic carbon of the protonated nitrile.

-

Formation of the Pinner Salt: An intermediate imino ester hydrochloride (Pinner salt) is formed.

-

Hydrolysis: The Pinner salt is subsequently hydrolyzed by water present in the reaction mixture to yield the corresponding ester, isobutyl crotonate, and ammonium chloride.[1]

The allyl group (CH2=CH-CH2-) undergoes rearrangement under the acidic conditions to the more stable crotonyl group (CH3-CH=CH-).

Reaction Pathway: Pinner Reaction for Isobutyl Crotonate Synthesis

Caption: Pinner reaction pathway for isobutyl crotonate synthesis.

Experimental Protocol

The following protocol is adapted from the procedure described in patent CN101781206A.[1]

Materials:

-

Allyl cyanide

-

Isobutanol

-

Concentrated hydrochloric acid (30%)

-

Sodium carbonate solution (15%)

-

Deionized water

-

500 mL reactor with stirring and temperature control

Procedure:

-

Reaction Setup: To a 500 mL reactor, add 32.9 g of allyl cyanide and 43.3 g of isobutanol.

-

Initiation: Begin stirring and heat the mixture to 65-72°C.

-

Acid Addition: Slowly add 150-160 g of 30% concentrated hydrochloric acid to the reactor.

-

Reaction: Maintain the temperature at 65-72°C and continue stirring for 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture. Neutralize the excess acid by adding a 15% sodium carbonate solution until the pH of the aqueous layer is approximately 7.5.

-

Purification:

-

Transfer the mixture to a separatory funnel and wash with 350-400 mL of deionized water. Repeat the washing three times.

-

Allow the layers to separate for 1 hour and then collect the organic layer.

-

The resulting product is crude isobutyl crotonate. Further purification can be achieved by distillation.

-

Expected Yield: The reported total recovery of the final product is approximately 88-89%.[1]

Safety Considerations

-

Allyl Cyanide: This compound is highly toxic and flammable. It can be fatal if inhaled or swallowed and is harmful in contact with skin.[7] It is crucial to handle allyl cyanide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9][10][11]

-

Concentrated Hydrochloric Acid: This is a corrosive substance that can cause severe skin burns and eye damage. Handle with care, using appropriate PPE.

-

Reaction Vigor: The reaction can be exothermic. Monitor the temperature closely during the addition of hydrochloric acid and be prepared for cooling if necessary.[12]

Synthesis of Isobutyl Vinyl Acetate via Transvinylation

Transvinylation is a powerful and widely used method for the synthesis of vinyl esters. This process involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to a carboxylic acid or an alcohol.[13][14][15] For the synthesis of isobutyl vinyl acetate, two main approaches can be considered: the transvinylation of isobutyl acetate with a vinyl donor or the direct vinylation of isobutanol with vinyl acetate. The former is a transesterification, while the latter involves the vinylation of an alcohol.

Underlying Chemistry and Mechanism

The transvinylation reaction is typically catalyzed by transition metal complexes, with palladium and ruthenium catalysts being the most common.[14][15] The general mechanism for the palladium-catalyzed transvinylation of a carboxylic acid with vinyl acetate involves the following key steps:[15]

-

Formation of a π-complex: The palladium catalyst forms a π-complex with the vinyl acetate monomer.

-

Nucleophilic Attack: The carboxylic acid (in this case, isobutyric acid, if starting from isobutyl acetate, or isobutanol in a direct vinylation) performs a nucleophilic attack on the activated vinyl group.

-

Formation of a Palladium σ-complex: This attack leads to the formation of a palladium σ-complex, with the concurrent release of acetic acid as a byproduct.

-

β-Hydride Elimination and Reductive Elimination: The σ-complex undergoes β-hydride elimination and subsequent reductive elimination to release the desired vinyl ester product and regenerate the active palladium catalyst.

To drive the equilibrium towards the product side, an excess of vinyl acetate is often used, and the byproduct, acetic acid, can be continuously removed from the reaction mixture.[1]

Reaction Pathway: Palladium-Catalyzed Transvinylation

Caption: Generalized pathway for palladium-catalyzed transvinylation.

Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of isobutyl vinyl acetate via palladium-catalyzed transvinylation, based on general procedures for vinyl ester synthesis.[1][16]

Materials:

-

Isobutyl acetate (or isobutanol)

-

Vinyl acetate

-

Palladium(II) acetate

-

2,2'-bipyridyl (ligand)

-

Anhydrous toluene (solvent)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Catalyst Preparation: In a flame-dried, inert gas-purged flask, dissolve palladium(II) acetate and 2,2'-bipyridyl in anhydrous toluene. Stir for 30 minutes to form the catalyst complex.

-

Reaction Setup: To the catalyst solution, add isobutyl acetate (or isobutanol) and a molar excess of vinyl acetate (e.g., a 4:1 ratio of vinyl acetate to isobutyl acetate).

-

Reaction: Heat the mixture to reflux (approximately 80-110°C) under an inert atmosphere.[16] The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction has reached completion, cool the mixture to room temperature.

-

Purification:

-

The catalyst can be precipitated and removed by filtration.[16]

-

The excess vinyl acetate and the toluene solvent can be removed by distillation.

-

The resulting crude isobutyl vinyl acetate can be further purified by vacuum distillation.

-

Safety Considerations

-

Palladium(II) Acetate: May cause skin sensitization and serious eye damage. It is also very toxic to aquatic life.[17][18] Handle with appropriate PPE, including gloves and safety glasses.

-

Vinyl Acetate: Highly flammable liquid and vapor. It may cause respiratory irritation and is suspected of causing cancer.[19][20] Handle in a well-ventilated fume hood, away from ignition sources.

-

Inert Atmosphere: The use of an inert atmosphere is recommended to prevent the deactivation of the palladium catalyst.

Precursor Synthesis: Isobutyl Acetate via Fisher Esterification

For the transvinylation pathway starting from isobutyl acetate, the precursor itself must first be synthesized. A standard and efficient method for this is the Fisher esterification of isobutanol with acetic acid.

Underlying Chemistry and Mechanism

Fisher esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is typically catalyzed by a strong acid, such as sulfuric acid. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.

Experimental Protocol

The following protocol is a standard laboratory procedure for the synthesis of isobutyl acetate.[21]

Materials:

-

Isobutanol

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

250 mL round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 23.1 mL of isobutanol, 34.5 mL of glacial acetic acid, and carefully add 5.0 mL of concentrated sulfuric acid while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 130°C) with stirring for 2.5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add water until the aqueous phase is twice the volume of the organic phase.

-

Shake the funnel to mix the layers and then allow them to separate.

-

Drain and discard the aqueous layer.

-

-

Neutralization and Drying:

-

Wash the organic layer three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter to remove the drying agent and purify the isobutyl acetate by distillation. The main fraction is collected at a vapor temperature of approximately 110°C.[21]

Expected Yield: A typical yield for this reaction is around 54%.[21]

Comparative Analysis of Synthesis Pathways

| Parameter | Pinner Reaction (for Isobutyl Crotonate) | Transvinylation (for Isobutyl Vinyl Acetate) | Fisher Esterification (for Isobutyl Acetate) |

| Starting Materials | Allyl cyanide, Isobutanol, HCl | Isobutyl acetate/Isobutanol, Vinyl acetate | Isobutanol, Acetic acid |

| Catalyst | Hydrochloric acid | Palladium(II) acetate with ligand | Sulfuric acid |

| Reaction Temperature | 65-72°C[1] | 80-110°C[16] | ~130°C (reflux)[21] |

| Reaction Time | 2-4 hours[1] | Variable (monitor by GC/TLC) | 2.5 hours[21] |

| Typical Yield | ~88-89%[1] | Varies depending on conditions | ~54%[21] |

| Key Advantages | High yield, relatively mild conditions | Direct formation of the vinyl ester | Uses readily available and inexpensive reagents |

| Key Disadvantages | Produces an isomer (crotonate), uses highly toxic allyl cyanide | Requires a more expensive transition metal catalyst, inert atmosphere | Equilibrium reaction, moderate yield |

Characterization of Products

The synthesized products should be characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the structure of the final product. For isobutyl vinyl acetate, characteristic signals for the vinyl protons and the isobutyl group would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong carbonyl (C=O) stretch for the ester group and characteristic C=C stretching for the vinyl group.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS provides information about the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a detailed examination of the primary synthetic routes to isobutyl vinyl acetate and its isomer, isobutyl crotonate. The Pinner reaction offers a high-yield pathway to isobutyl crotonate, though it involves the use of highly toxic starting materials. The palladium-catalyzed transvinylation represents a more direct and versatile method for the synthesis of isobutyl vinyl acetate, with the caveat of requiring a more expensive catalyst system. The choice of synthesis pathway will ultimately depend on the desired product (acetate vs. crotonate), available resources, and safety considerations. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers and professionals in the field, enabling the informed selection and execution of the most appropriate synthetic strategy.

References

-

ARKIVOC 2016 (iii) 23-35. Preparation of divinyl esters by transvinylation between vinyl acetate and dicarboxylic acids. [Link]

- CN101781206A - Preparation method of vinyl isobutyl acetate - Google P

- US4981973A - Transvinylation process for the preparation of thermally labile vinyl compounds and vinyl compounds prepared from thermally labile Bronsted acids - Google P

- WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google P

-

ARKIVOC 2016 (iii) 23-35. Transvinylation of aromatic and aliphatic diacids with vinyl acetate using several catalytic systems have been studied under conventional heating and microwave activation. [Link]

-

Organic Syntheses. Allyl cyanide. [Link]

-

Synthesis of isobutyl acetate. [Link]

- KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google P

-

The Good Scents Company. isobutyl 2-butenoate. [Link]

-

ACS Publications. 13C- and 1H-NMR Investigations of Sequence Distribution in Vinyl Alcohol-Vinyl Acetate Copolymers. [Link]

-

NJ.gov. VINYL ACETATE HAZARD SUMMARY. [Link]

-

ResearchGate. NMR Study of Commercial Poly(ethylene-Co-Vinyl Acetate). [Link]

-

University of Windsor. Cyanides Storage, Handling and General Use Information. [Link]

-

ResearchGate. Construction of isobutanol and isobutyl acetate ester production strains. [Link]

-

NJ.gov. CYANIDE HAZARD SUMMARY. [Link]

-

Filo. What happens when - (a) Alkyl cynide is particily reduced by SnCl2. [Link]

-

Agilent. Vinyl Acetate - Safety Data Sheet. [Link]

-

ISMAR. ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. [Link]

-

PMC. Synthesis of isobutanol using acetate as sole carbon source in Escherichia coli. [Link]

-

University of California, Irvine. Safety Module: Cyanides. [Link]

- CN102557932B - Method for producing isobutyl acetate - Google P

-

PMC. A Lewis acid-promoted Pinner reaction. [Link]

-

Wikipedia. Crotonic acid. [Link]

-

Chemistry Steps. Nitriles to Esters. [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Pinner reaction. [Link]

-

ResearchGate. (PDF) A Lewis acid-promoted Pinner reaction. [Link]

Sources

- 1. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 2. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]

- 5. Illustrated Glossary of Organic Chemistry - Pinner reaction [chem.ucla.edu]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. nj.gov [nj.gov]

- 11. jst.chem.yale.edu [jst.chem.yale.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cyberleninka.ru [cyberleninka.ru]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. nj.gov [nj.gov]

- 20. agilent.com [agilent.com]

- 21. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

CAS number for isobutyl vinyl acetate

An In-Depth Technical Guide to Isobutyl Vinyl Acetate for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of isobutyl vinyl acetate, a compound situated at the intersection of ester chemistry and polymer science. Recognizing the potential for nomenclature ambiguity, this document first clarifies the chemical identity of the primary subject—isobutyl but-3-enoate (CAS 24342-03-8)—distinguishing it from related compounds such as isobutyl acetate and isobutyl vinyl ether. This guide synthesizes available physicochemical data, explores synthesis methodologies, and examines the compound's role as a pharmaceutical intermediate. Given the limited direct application data for isobutyl vinyl acetate itself, this paper extends its scope to the broader, highly relevant field of vinyl ester-containing polymers in drug delivery systems. By examining the established use of polyvinyl acetate (PVAc) and ethylene-vinyl acetate (EVA) in controlled-release formulations, this guide offers field-proven insights and authoritative grounding for researchers and drug development professionals seeking to leverage vinyl acetate chemistry in pharmaceutical applications.

Chemical Identification and Nomenclature

A critical first step in the technical analysis of "isobutyl vinyl acetate" is to resolve a common point of ambiguity. The name can be misinterpreted, leading to confusion with more common industrial chemicals.

-

Isobutyl Acetate (CAS 110-19-0) : This is the acetate ester of isobutanol, a widely used solvent in coatings and pharmaceuticals.[1][2] It is produced by the esterification of isobutanol with acetic acid.[1]

-

Isobutyl Vinyl Ether (CAS 109-53-5) : This compound is an ether, not an ester, characterized by a vinyl group attached to an isobutoxy group.

-

Isobutyl Vinylacetate (CAS 24342-03-8) : The technically accurate name for the compound of interest, as indicated by its use in specialized synthesis, is isobutyl but-3-enoate or 2-methylpropyl but-3-enoate .[3][4][5] It is the isobutyl ester of 3-butenoic acid (also known as vinylacetic acid).[3][4] A Chinese patent explicitly refers to this molecule as "vinyl isobutyl acetate" for use as a pharmaceutical intermediate.[6]

This guide will focus on isobutyl but-3-enoate (CAS 24342-03-8) .

Caption: Nomenclature clarification for the topic compound.

Physicochemical Properties of Isobutyl but-3-enoate

Understanding the fundamental properties of isobutyl but-3-enoate is essential for its application in synthesis and formulation. The data, compiled from various chemical databases, is summarized below.

| Property | Value | Source(s) |

| CAS Number | 24342-03-8 | [3][4][5] |

| Molecular Formula | C₈H₁₄O₂ | [3][4][5] |

| Molecular Weight | 142.20 g/mol | [5] |

| Appearance | Colorless liquid with a special fragrance | [3][4] |

| Density | ~0.87 - 0.89 g/cm³ | [3][4] |

| Boiling Point | 195 °C (at 760 mmHg); 50-51 °C (at 15 mmHg) | [3][4] |

| Melting Point | -43 °C | [3][4] |

| Flash Point | 47 °C | [3][4] |

| Refractive Index | ~1.4170 | [3] |

| Solubility | Low solubility in water; soluble in alcohol and ether | [3][4] |

Synthesis of Isobutyl but-3-enoate

The synthesis of vinyl esters can be approached through several routes. For isobutyl but-3-enoate, two primary methodologies are noteworthy: direct esterification and a multi-step synthesis from allyl precursors.

Experimental Protocol: Direct Esterification

This method involves the reaction of isobutanol with vinylacetic acid (3-butenoic acid) under acidic catalysis.[4] The causality behind this choice is the well-established Fischer-Speier esterification mechanism, which is efficient for primary alcohols like isobutanol.

Step-by-Step Methodology:

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a reflux condenser to remove water, driving the equilibrium towards the product.

-

Reagent Charging: Charge the flask with isobutanol (1.0 equivalent) and 3-butenoic acid (1.1 equivalents).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.02 equivalents).

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap. Monitor the reaction progress via TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure isobutyl but-3-enoate.[4]

Experimental Protocol: Synthesis from Allyl Precursors (Patent CN101781206A)

This patented method describes a novel route for industrial synthesis, highlighting its potential as a pharmaceutical intermediate.[6] The choice of this pathway is driven by the availability and cost of starting materials, aiming for a short, solvent-free process.[6]

Caption: Patented synthesis route for isobutyl vinyl acetate.

Step-by-Step Methodology:

-

Allyl Cyanide Synthesis: React allyl chloride with sodium cyanide in the presence of a catalyst to produce allyl cyanide.[6]

-

Purification: The crude allyl cyanide is purified by washing with an alkali solution followed by water.[6]

-

Esterification/Hydrolysis: The purified allyl cyanide is mixed with isobutanol and concentrated hydrochloric acid in water. This step involves the hydrolysis of the nitrile to a carboxylic acid and subsequent in-situ esterification.[6]

-

Final Purification: The resulting isobutyl vinyl acetate is isolated by layering and purified with subsequent alkali and water washes.[6]

This method is presented as having a high yield and mild conditions, avoiding the use of organic solvents.[6]

Applications in Pharmaceutical Development

While direct therapeutic applications of isobutyl but-3-enoate are not widely documented, its value lies in its chemical structure: a vinyl ester. This functional group is a key building block for polymers used extensively in drug delivery. The patent describing its synthesis as a "pharmaceutical intermediate" suggests its potential for creating more complex active pharmaceutical ingredients (APIs) or as a monomer for functional polymers.[6]

Vinyl Esters as Prodrugs and Polymer Backbones

Vinyl ester derivatives of drugs like naproxen and ibuprofen have been synthesized to create polymeric prodrugs.[7] The drug is attached to a polymer backbone via an ester linkage. The rationale is to control the drug's release profile, as the ester bond can be hydrolyzed in vivo to release the active drug.[7] The rate of hydrolysis, and thus drug release, can be tuned by modifying the hydrophilicity of the polymer backbone.[7]

Polyvinyl Acetate (PVAc) in Controlled Release Formulations

Polyvinyl acetate (PVAc), the polymer of vinyl acetate, is a hydrophobic, insoluble polymer that is a cornerstone of controlled-release (CR) technology.[8]

-

Mechanism of Action: PVAc is used as a coating for tablets and multi-particulate systems. Its hydrophobicity and lack of swelling create a robust barrier to drug diffusion.[8] Drug release is controlled by the diffusion of the drug through the insoluble polymer film.

-

Formulation Advantages: PVAc dispersions often include pore-formers (like povidone) and stabilizers.[8] By adjusting the level of these hydrophilic components, formulators can precisely modulate the rate of water penetration and drug release, allowing for tailored release profiles from hours to days.[8] This is critical for maintaining drug concentrations within the therapeutic window and avoiding "dose dumping".[8]

-

Self-Healing Properties: A key trustworthiness feature of PVAc films is their ability to self-heal minor fractures, which prevents catastrophic dose dumping if the dosage form is damaged.[8]

Ethylene-Vinyl Acetate (EVA) in Drug-Eluting Implants

Ethylene-vinyl acetate (EVA) is a biocompatible copolymer used in long-term, controlled-release drug delivery systems, such as subcutaneous implants and ophthalmic inserts.[9][10]

-

Tunable Properties: The properties of EVA are dictated by the percentage of vinyl acetate (VA) content. Higher VA content increases the polarity and decreases the crystallinity of the polymer. This allows for precise control over the diffusion rate of an embedded API.[11]

-

Drug Delivery Design: A common design for an EVA-based implant involves a drug-polymer matrix core that is encapsulated by a rate-controlling, drug-free EVA membrane.[9] By selecting different EVA grades for the core and the membrane, engineers can achieve zero-order release kinetics over extended periods, from months to years.[9]

-

Biocompatibility: EVA is considered non-toxic and exhibits low immunogenicity, making it suitable for long-term implantation.[12] However, as a non-biodegradable polymer, implants typically need to be removed at the end of their therapeutic life.[12]

Safety and Handling

As a flammable liquid and potential irritant, proper handling of isobutyl but-3-enoate is crucial. The safety protocols are similar to those for related esters like isobutyl acetate.

-

Hazards: Flammable liquid and vapor.[3][5] May cause irritation to the eyes, skin, and respiratory system.[13]

-

Handling Precautions:

-

Personal Protective Equipment (PPE):

-

Storage:

Conclusion

Isobutyl vinyl acetate, correctly identified as isobutyl but-3-enoate, is a specialty chemical with demonstrated potential as a pharmaceutical intermediate. While its direct applications are still emerging, its true value for drug development professionals is illuminated by understanding the broader context of vinyl ester chemistry. The principles governing the use of PVAc and EVA in creating robust, reliable, and tunable controlled-release drug delivery systems provide a powerful framework for future innovation. As the industry moves towards more complex formulations and long-acting therapeutics, the strategic use of monomers like isobutyl vinyl acetate to create novel polymers with tailored properties will be a critical area of research and development.

References

-

The Good Scents Company. (n.d.). isobutyl 2-butenoate. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). ISOBUTYL ACETATE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isobutyl acetate. Retrieved from [Link]

-

Wikipedia. (2023). Isobutyl acetate. Retrieved from [Link]

-

ChemBK. (2024). isobutyl but-3-enoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). isobutyl isovalerate. Retrieved from [Link]

-

COnnect Chemicals. (n.d.). Poly (Isobutyl vinyl ether). Retrieved from [Link]

-

Solvents & Petroleum Service, Inc. (2015). ISOBUTYL ACETATE - SDS. Retrieved from [Link]

-

Controlled Release: A New Paradigm with Polyvinyl Acetate Polymer. (2015). Drug Development & Delivery. Retrieved from [Link]

-

Polaris Market Research. (2026). Europe Ethyl Acetate Market Size, Share & Trends, 2034. Retrieved from [Link]

-

ChemBK. (2024). 3-Butenoic acid isobutyl ester. Retrieved from [Link]

-

Prime Scholars. (n.d.). Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528715, Isobutyl but-3-enoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101781206A - Preparation method of vinyl isobutyl acetate.

-

ResearchGate. (n.d.). Formulation and In-vitro Evaluation of Vinyl Ester Type Polymeric Prodrugs of Naproxen as Drug Delivery Systems. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121709, Isobutyl 3-methyl-2-butenoate. Retrieved from [Link]

-

MDPI. (2021). Alternative Approach to the Synthesis of Vinyl Ester Resins—Composites and Their Biomedical Application. Retrieved from [Link]

-

Prime Scholars. (n.d.). Poly (Ethylene-Co-Vinyl Acetate) Blends for Controlled Drug Release. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of vinyl chloride/isobutyl vinyl ether emulsion copolymer. Retrieved from [Link]

-

PubMed. (2021). Development of controlled release amorphous solid dispersions (CRASD) using polyvinyl acetate-based release retarding materials: Effect of dosage form design. Retrieved from [Link]

- Google Patents. (n.d.). US3530172A - Production of esters from isobutylene.

-

Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Retrieved from [Link]

-

Åbo Akademi University Research Portal. (n.d.). Ethylene vinyl acetate (EVA) as a new drug carrier for 3D printed medical drug delivery devices. Retrieved from [Link]

-

ResearchGate. (2021). Handsheet Coated by Polyvinyl Acetate as a Drug Release System. Retrieved from [Link]

-

Eureka. (2021). Production system and production method of isobutyl acetate for high-end paint. Retrieved from [Link]

-

Patsnap Eureka. (2025). Exploring Ethylene Vinyl Acetate in Drug Delivery Systems. Retrieved from [Link]

-

Expert Opinion on Drug Delivery. (2017). Applications of ethylene vinyl acetate copolymers (EVA) in drug delivery systems. Retrieved from [Link]

-

Synthesis of isobutyl acetate. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Butenoic acid. Retrieved from [Link]

Sources

- 1. Isobutyl acetate - Wikipedia [en.wikipedia.org]

- 2. Production system and production method of isobutyl acetate for high-end paint - Eureka | Patsnap [eureka.patsnap.com]

- 3. chembk.com [chembk.com]

- 4. chembk.com [chembk.com]

- 5. Isobutyl but-3-enoate | C8H14O2 | CID 528715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101781206A - Preparation method of vinyl isobutyl acetate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. celanese.com [celanese.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. primescholars.com [primescholars.com]

- 12. Exploring Ethylene Vinyl Acetate in Drug Delivery Systems [eureka.patsnap.com]

- 13. isobutyl 2-butenoate, 589-66-2 [thegoodscentscompany.com]

- 14. chemos.de [chemos.de]

- 15. solventsandpetroleum.com [solventsandpetroleum.com]

An In-depth Technical Guide to the Thermal Properties of Poly(isobutyl vinyl acetate)

Foreword: Navigating the Data Landscape for Poly(isobutyl vinyl acetate)

To our fellow researchers, scientists, and drug development professionals, this guide delves into the thermal characteristics of poly(isobutyl vinyl acetate), a polymer of significant interest yet with a surprisingly sparse direct footprint in scientific literature. In the spirit of scientific integrity and practical application, this document is structured not as a mere recitation of established data, but as a predictive and comparative analysis. We will build a robust understanding of poly(isobutyl vinyl acetate)'s thermal behavior by drawing parallels with its well-characterized structural analogs: poly(vinyl acetate) and poly(isobutyl vinyl ether). This approach allows us to forecast its properties with a high degree of confidence, providing a valuable resource for your research and development endeavors.

Unveiling the Polymer: Structure and Significance

Poly(isobutyl vinyl acetate) is a vinyl polymer featuring an isobutyl ester side group. Its chemical structure inherently dictates its physical and thermal properties. The presence of the acetate group suggests similarities to poly(vinyl acetate) (PVAc), a widely used polymer in adhesives, coatings, and pharmaceutical formulations.[1] Simultaneously, the isobutyl group introduces branching in the side chain, a feature shared with poly(isobutyl vinyl ether), which is known for its flexibility and chemical resistance.[2] Understanding the interplay between these structural components is paramount to predicting the thermal behavior of poly(isobutyl vinyl acetate).

The Glass Transition Temperature (Tg): A Window into Amorphous Behavior

The glass transition temperature is a critical parameter for amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(isobutyl vinyl acetate), we can anticipate a Tg that is influenced by both the acetate and the isobutyl moieties.

Comparative Analysis for Tg Prediction

-

Poly(vinyl acetate) (PVAc): Typically exhibits a Tg in the range of 32.2°C to 36.2°C.[3]

-

Poly(isobutyl vinyl ether): Has a reported Tg of approximately -19°C.

The presence of the bulkier, more flexible isobutyl group in poly(isobutyl vinyl acetate) compared to the methyl group in PVAc is expected to increase the free volume and lower the energy barrier for segmental motion along the polymer backbone. This "internal plasticization" effect suggests that the Tg of poly(isobutyl vinyl acetate) will be lower than that of PVAc. Conversely, the polar acetate group will lead to stronger intermolecular interactions than the ether linkage in poly(isobutyl vinyl ether), suggesting a higher Tg. Therefore, it is reasonable to hypothesize that the Tg of poly(isobutyl vinyl acetate) lies between these two values. The branching of the isobutyl group, when positioned closer to the polymer backbone, can restrict segmental motion and thus increase the Tg compared to a linear butyl group.[4]

Experimental Determination of Tg: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary technique for determining the glass transition temperature.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(isobutyl vinyl acetate) sample into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 150°C) at a controlled rate (e.g., 10°C/min) to erase any prior thermal history.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

-

Second Heating Scan: Heat the sample again at the same controlled rate to a temperature above the Tg.

-

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.

Caption: Workflow for DSC analysis of Tg.

Thermal Stability and Decomposition: Understanding the Limits

The thermal stability of a polymer dictates its processing window and service life at elevated temperatures. The degradation of poly(vinyl esters) typically proceeds through a multi-step process.

Predicted Decomposition Pathway

For poly(isobutyl vinyl acetate), the primary decomposition mechanism is expected to be the elimination of isobutyric acid from the polymer backbone, analogous to the elimination of acetic acid in PVAc. This de-esterification process would result in the formation of a polyene structure. At higher temperatures, this unsaturated backbone would undergo further chain scission and eventual charring.

-

Poly(vinyl acetate) Degradation: The thermal decomposition of PVAc generally occurs in two main stages: the first, between approximately 300°C and 400°C, involves the loss of acetic acid, and the second, at higher temperatures, is the degradation of the resulting polyene backbone.

The branching in the isobutyl group may influence the decomposition temperature. Steric hindrance from the bulky side group could potentially lower the onset of decomposition compared to linear alkyl esters.

Experimental Investigation: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the poly(isobutyl vinyl acetate) sample into a TGA pan (typically platinum or alumina).

-

Instrument Setup: Position the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation, or with air to study thermo-oxidative stability.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

-

Data Analysis: The TGA thermogram plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of the weight loss curve (DTG) shows the temperature of maximum rate of decomposition for each stage.

Caption: Workflow for TGA analysis of thermal stability.

Summary of Predicted Thermal Properties

The following table summarizes the predicted thermal properties of poly(isobutyl vinyl acetate) based on the comparative analysis with its structural analogs.

| Property | Poly(vinyl acetate) | Poly(isobutyl vinyl ether) | Predicted: Poly(isobutyl vinyl acetate) |

| Glass Transition Temp. (Tg) | 32.2°C to 36.2°C[3] | ~ -19°C | Between -19°C and 32°C |

| Primary Decomposition | Elimination of acetic acid | Chain scission | Elimination of isobutyric acid |

| Decomposition Onset | ~300°C | (Data not readily available) | Likely slightly lower than PVAc due to steric hindrance |

Implications for Drug Development and Research

A thorough understanding of the thermal properties of poly(isobutyl vinyl acetate) is crucial for its application in the pharmaceutical industry.

-

Hot-Melt Extrusion: The Tg and decomposition temperature will define the processing window for creating solid dispersions of drugs in the polymer matrix.

-

Amorphous Stability: The Tg is a key indicator of the physical stability of amorphous solid dispersions, with a higher Tg generally leading to better stability against recrystallization of the drug.

-

Sterilization: Knowledge of the thermal stability is essential when considering heat-based sterilization methods.

Conclusion

While direct experimental data for poly(isobutyl vinyl acetate) remains to be extensively published, a robust, predictive understanding of its thermal properties can be achieved through a scientifically grounded comparative analysis of its structural relatives. This guide provides a framework for researchers and drug development professionals to anticipate the thermal behavior of this promising polymer and to design appropriate experimental investigations for its characterization and application. The methodologies outlined herein for DSC and TGA provide a clear path for the empirical validation of these predictions.

References

-

Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. (2023). National Institutes of Health. [Link]

-

POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. (1970). NASA. [Link]

-

Poly (Isobutyl vinyl ether) | CAS 9003-44-5. COnnect Chemicals. [Link]

-

Vinyl isobutyl ether | C6H12O | CID 7992. (2024). National Institutes of Health. [Link]

-

Synthesis, Characterization, and Morphology of Poly(tert-butyl vinyl ether-b-isobutylene-b-tert-butyl vinyl ether) Triblock Copolymers. (1998). ACS Publications. [Link]

-

Comparative Study of Thermal Stability and Thermal Degradation Kinetics of Poly(Vinyl Ethers) with Different Side Groups. (2024). ResearchGate. [Link]

-

Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. (2023). Royal Society of Chemistry. [Link]

-

Effect of Alkyl Chain Tail on Thermal Conductivity and Physical Properties of Side‐Chain Liquid Crystalline Polymers. ResearchGate. [Link]

-

Influence of the Alkyl Side Chain Length on the Assembly and Thermochromic Solid-State Properties in Symmetric and Asymmetric Monoalkoxynaphthalene–Naphthalimide Donor–Acceptor Dyads. (2022). ACS Publications. [Link]

-

Chapter 3: Synthesis and characterization of vinyl acetate-based co- and terpolymers. Shodhganga. [Link]

-

The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. [Link]

-

Temperature during cationic polymerizations of vinyl ethers initiated... ResearchGate. [Link]

-

The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). (2020). Royal Society of Chemistry. [Link]

-

Synthesis and characterization of polyvinyl acetate/montmorillonite nanocomposite by in situ emulsion polymerization technique. ResearchGate. [Link]

-

Synthesis and comparative study of vinyl ester resin prepared by using methyl methacrylate and acrylic acid. (2012). TSI Journals. [Link]

-

Effect of Alkyl Side Chain Length on the Lithium-Ion Conductivity for Polyether Electrolytes. (2022). National Institutes of Health. [Link]

-

Comparative Analysis of various properties of different plastic types by Thermogravimetric and Gas Chromatography–Mass Spectro. YMER. [Link]

-

Thermal Degradation of Fractionated High and Low Molecular Weight Polyisobutylene. (1966). National Institutes of Health. [Link]

-

The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. ResearchGate. [Link]

-

The Thermal and Mechanical Properties of Poly(ethylene-co-vinyl acetate) Random Copolymers (PEVA) and its Covalently Crosslinked Analogues (cPEVA). (2015). National Institutes of Health. [Link]

-

Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film. (2023). MDPI. [Link]

Sources

- 1. 14.139.213.3:8080 [14.139.213.3:8080]

- 2. Poly (Isobutyl vinyl ether) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thermal Behavior of Poly(vinyl alcohol) in the Form of Physically Crosslinked Film - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of isobutyl vinyl acetate in organic solvents

An In-Depth Technical Guide to the Solubility of Isobutyl Vinyl Acetate in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of isobutyl vinyl acetate in common organic solvents. Intended for researchers, scientists, and professionals in drug development, this document navigates a landscape where direct, published quantitative data is scarce. Consequently, this guide establishes a robust predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. By examining the molecule's structural components—the polar ester group, the non-polar isobutyl chain, and the reactive vinyl moiety—we apply the "like dissolves like" principle and the more quantitative Hansen Solubility Parameter (HSP) model to forecast solubility across different solvent classes. This theoretical analysis is paired with detailed, field-proven experimental protocols, empowering researchers to perform empirical validation. This dual approach of theoretical prediction and practical verification provides a complete and self-validating system for understanding and utilizing isobutyl vinyl acetate in a laboratory or industrial setting.

Introduction to Isobutyl Vinyl Acetate

Isobutyl vinyl acetate (CAS No. 108-05-4 for the parent vinyl acetate) is an ester of isobutanol and acetic acid, featuring a terminal vinyl group. This bifunctional nature makes it a valuable monomer in polymer synthesis, particularly for creating specialty polyvinyl acetate (PVAc) resins, coatings, and adhesives where the isobutyl group can impart specific properties like hydrophobicity and flexibility.

2.1 Chemical Structure and Physicochemical Properties

-

IUPAC Name: 2-methylpropyl acetate

-

Molecular Formula: C₆H₁₀O₂

-

Molecular Weight: 114.14 g/mol

-

Structure:

The solubility of this molecule is governed by a balance of its distinct chemical features:

-

Ester Group (-COO-): A polar region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Isobutyl Group (-CH₂CH(CH₃)₂): A bulky, non-polar alkyl chain that contributes to van der Waals forces and favors dissolution in non-polar solvents.

-

Vinyl Group (CH₂=CH-): While primarily non-polar, the π-electron cloud of the double bond can participate in specific interactions.

Due to a lack of direct experimental data for isobutyl vinyl acetate, we will leverage data from its close structural analog, isobutyl acetate , for predictive purposes. Isobutyl acetate shares the same core structure, differing only by the saturation of the vinyl group (a methyl group replaces the vinyl group). This substitution has a minor effect on overall polarity, making isobutyl acetate an excellent predictive model.

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means solvents with intermolecular forces similar to the solute will be most effective at dissolving it.

3.1 Predicting Solubility in Solvent Classes

Based on the structure of isobutyl vinyl acetate and data from isobutyl acetate, a general solubility profile can be predicted. Isobutyl acetate is reported to be miscible with ethanol, ether, and methanol, and soluble in acetone.[1][2] It is only slightly soluble in water (0.6-0.7 g/100g at 20-25°C).[1][3] This indicates a preference for organic solvents over highly polar, protic solvents like water.

The following diagram illustrates the primary intermolecular forces at play between isobutyl vinyl acetate and representative solvents.

Caption: Predicted intermolecular forces and resulting solubility.

Table 1: Predicted Solubility of Isobutyl Vinyl Acetate in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | Strong dipole-dipole interactions with the ester group. Supported by data for PVAc copolymers.[4] |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | Very similar intermolecular forces ("like dissolves like" in its purest form). |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible/Very Soluble | Capable of hydrogen bonding with the ester's oxygen atoms. Isobutyl acetate is miscible in these.[1] |

| Aromatic | Toluene, Xylene | Miscible/Very Soluble | The non-polar isobutyl group interacts well via London dispersion forces with the aromatic ring. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible/Very Soluble | Effective at solvating both polar and non-polar moieties. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Moderate polarity and ability to engage in dipole-dipole interactions. Isobutyl acetate is miscible in ether.[1] |

| Alkanes | Hexane, Heptane | Soluble to Limited | Primarily London dispersion forces. The polar ester group limits miscibility. |

| Water | H₂O | Very Low | The large non-polar isobutyl group dominates, leading to poor miscibility.[1][3] |

Experimental Determination of Solubility

Given the absence of published data, empirical determination is critical. The following protocols are designed to be robust and self-validating.

4.1 Protocol 1: Qualitative Isothermal Shake-Flask Method

This method provides a rapid, qualitative assessment of solubility (e.g., "soluble," "partially soluble," "insoluble") and is an essential first step.

Methodology:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clear 4 mL glass vial at ambient temperature (e.g., 25°C).

-

Initial Addition: Add 100 µL of isobutyl vinyl acetate to the solvent.

-

Mixing: Cap the vial securely and vortex for 60 seconds. This step is crucial to maximize the solute-solvent interaction surface area and accelerate the approach to equilibrium.

-

Observation 1: Allow the vial to stand for 5 minutes. Visually inspect for any signs of insolubility, such as cloudiness (turbidity), phase separation (layering), or undissolved droplets. Use a light source against a dark background to enhance visibility.

-

Incremental Addition: If the solution is clear, continue adding 100 µL aliquots of isobutyl vinyl acetate, vortexing for 60 seconds after each addition, until signs of insolubility appear or a 1:1 volume ratio is achieved.

-

Classification:

-

Miscible/Very Soluble: No signs of insolubility up to a 1:1 ratio.

-

Soluble: A significant amount dissolves before saturation is reached.

-

Partially Soluble: Only a small amount dissolves, and insolubility is observed quickly.

-

Insoluble: No visible signs of dissolution after the initial addition.

-

4.2 Protocol 2: Quantitative Gravimetric Solubility Determination

This protocol quantifies the solubility limit of isobutyl vinyl acetate in a given solvent at a specific temperature.

Caption: Workflow for quantitative gravimetric solubility determination.

Methodology:

-

System Preparation: Add an excess of isobutyl vinyl acetate to a known mass of the chosen solvent in a sealed, screw-cap vial. The presence of a visible, separate phase of the solute is necessary to ensure saturation.

-

Equilibration: Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25.0 ± 0.5°C). Equilibrate for at least 24 hours. This extended period is vital to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If separation is slow, centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes).

-

Sampling: Tare a clean, dry beaker or flask. Carefully withdraw a known mass (e.g., 5.00 g) of the clear, saturated supernatant, taking extreme care not to disturb the layer of undissolved solute.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. For the final traces of solvent, place the container in a vacuum oven at a moderate temperature (e.g., 40°C) until a constant mass is achieved. The choice of a low temperature prevents the potential loss of the relatively volatile solute.

-

Mass Determination: Accurately weigh the mass of the remaining isobutyl vinyl acetate.

-

Calculation: Calculate the solubility using the formula: Solubility (g / 100 g solvent) = (Mass of solute / Mass of supernatant aliquot - Mass of solute) * 100

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8038, Isobutyl acetate. Retrieved from [Link].

-

Wikipedia. (2024). Isobutyl acetate. Retrieved from [Link].

-

Abbott, S. (n.d.). Hansen Solubility Parameters Basics. Practical Solubility Science. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7904, Vinyl Acetate. Retrieved from [Link].

-

Solubility of Things. (n.d.). Isobutyl acetate. Retrieved from [Link].

-

Park, K. (n.d.). Solubility of Polymers. Purdue University. Retrieved from [Link].

-

Kaneka Corporation. (n.d.). Soluble in Each Type of Solvent | Vinyl Chloride-Vinyl Acetate Copolymers. Retrieved from [Link].

Sources

- 1. Isobutyl Acetate | C6H12O2 | CID 8038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Isobutyl acetate - Wikipedia [en.wikipedia.org]

- 4. Soluble in Each Type of Solvent | Vinyl Chloride-Vinyl Acetate Copolymers | Kaneka Vinyls and Chlor-Alkali Solutions Vehicle [pvc.kaneka.co.jp]

Isobutyl vinyl acetate monomer stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Isobutyl Vinyl Acetate Monomer

Authored by a Senior Application Scientist

Introduction

Isobutyl vinyl acetate is a vinyl ester monomer that, while less common than its analogue, vinyl acetate, presents unique characteristics and potential applications in polymer synthesis. Its structure, featuring a vinyl group susceptible to polymerization and an ester linkage prone to hydrolysis, dictates a stringent set of requirements for its stable storage and handling. This guide provides a comprehensive overview of the factors governing the stability of isobutyl vinyl acetate, drawing upon established principles of vinyl monomer chemistry to offer field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties of Isobutyl Vinyl Acetate

While specific experimental data for isobutyl vinyl acetate is not as widely published as for vinyl acetate, its chemical properties can be inferred from its structure and comparison with related compounds.

| Property | Value (Estimated/Inferred) | Reference/Basis |

| Molecular Formula | C8H14O2 | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| Appearance | Colorless liquid | Analogy with other vinyl esters |

| Odor | Fruity, characteristic ester | Analogy with other vinyl esters |

| Boiling Point | Higher than vinyl acetate (72-73°C) | Increased molecular weight |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

Core Principles of Isobutyl Vinyl Acetate Stability

The stability of isobutyl vinyl acetate is primarily dictated by two competing chemical processes: uncontrolled polymerization of the vinyl group and hydrolysis of the ester linkage. Understanding the mechanisms behind these reactions is fundamental to preventing monomer degradation.

Uncontrolled Polymerization: A Free-Radical Chain Reaction

The vinyl group in isobutyl vinyl acetate is highly susceptible to free-radical polymerization.[2] This process can be initiated by various external factors, leading to a potentially violent, exothermic reaction.

The polymerization proceeds in three main stages:

-

Initiation: The process begins with the formation of free radicals. This can be triggered by:

-

Propagation: The initial radical attacks the vinyl group of an isobutyl vinyl acetate monomer, creating a new, larger radical. This new radical then attacks another monomer, and the process repeats, rapidly forming a long polymer chain.

-

Termination: The reaction ceases when two radicals combine or are neutralized by an inhibitor.

The bulk polymerization of vinyl monomers can be extremely violent, leading to a rapid increase in temperature and pressure that can exceed the capacity of the storage vessel.[3]

The Role of Polymerization Inhibitors

To ensure stability, commercial vinyl monomers are typically supplied with a small amount of a polymerization inhibitor.[3] For vinyl esters, hydroquinone (HQ) is a commonly used inhibitor.[3][5]

Mechanism of Action: Hydroquinone inhibits polymerization by scavenging free radicals. In the presence of oxygen, a free radical will first react with oxygen to form a peroxy radical. Hydroquinone then donates a hydrogen atom to this peroxy radical, forming a stable species and a hydroquinone radical, which is less reactive and does not propagate the polymerization chain.[6]

It is crucial to note that the effectiveness of hydroquinone is dependent on the presence of dissolved oxygen. Therefore, storing the monomer under an inert atmosphere without any oxygen can render the inhibitor ineffective.

Hydrolysis of the Ester Linkage

The ester group in isobutyl vinyl acetate is susceptible to hydrolysis, particularly in the presence of water and either an acid or a base catalyst.[7]

-

Acid-Catalyzed Hydrolysis: This reaction is reversible for many esters. However, for vinyl esters, the initial product is vinyl alcohol, which is unstable and rapidly tautomerizes to acetaldehyde. This tautomerization drives the reaction to completion, making the hydrolysis of vinyl esters effectively irreversible under acidic conditions.

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that produces isobutanol and a vinyl alcohol salt, which will also convert to acetaldehyde.

Hydrolysis leads to the degradation of the monomer, the formation of impurities (acetic acid, isobutanol, acetaldehyde), and can alter the pH of the stored material, potentially accelerating further degradation.

Recommended Storage and Handling Conditions

The following recommendations are designed to mitigate the risks of polymerization and hydrolysis, thereby ensuring the long-term stability and purity of isobutyl vinyl acetate monomer.

Temperature Control

Temperature is a critical factor in the stability of vinyl monomers. Higher temperatures increase the rate of thermal decomposition and the potential for spontaneous polymerization.[8]

-

Recommended Storage Temperature: Store isobutyl vinyl acetate in a cool environment, ideally between 2-8°C .[9]

-

Avoid High Temperatures: Do not expose the monomer to temperatures exceeding 30°C (86°F).[10]

Exclusion of Light

Light, particularly UV radiation, can initiate free-radical polymerization.[4]

-

Storage Containers: Store the monomer in opaque or amber-colored containers to protect it from light.

-

Storage Location: Keep containers in a dark storage area.[4]

Control of Atmospheric Conditions

As previously mentioned, the presence of a small amount of oxygen is necessary for hydroquinone inhibitors to function effectively.

-

Headspace: Store the monomer in containers with a headspace of air. Do not store under a completely inert atmosphere (e.g., pure nitrogen) unless an alternative, oxygen-independent inhibitor is used.

-

Moisture: Protect the monomer from moisture to prevent hydrolysis.[10] Ensure containers are tightly sealed and stored in a dry environment.

Material Compatibility

-

Recommended Materials: Use containers made of stainless steel, carbon steel, or amber glass.

-

Incompatible Materials: Avoid contact with acids, bases, strong oxidizing agents, peroxides, and certain metals that can catalyze polymerization.[10][11]

The following diagram illustrates the decision-making process for the proper storage of isobutyl vinyl acetate:

Caption: Decision workflow for isobutyl vinyl acetate storage.

Monitoring Monomer Stability

Regular monitoring of stored isobutyl vinyl acetate is essential to ensure its quality and safety.

| Parameter | Method | Frequency | Action Level |

| Inhibitor Concentration | HPLC or spectrophotometry | Every 3-6 months | Replenish if below recommended level |

| Appearance | Visual inspection | Monthly | Investigate any color change or turbidity |

| Acidity | Titration | Every 6 months | Indicates hydrolysis; consider purification |

| Polymer Content | Viscometry or precipitation | Annually | High polymer content indicates instability |

Experimental Protocol: Determination of Hydroquinone Concentration

This protocol provides a general method for determining the concentration of hydroquinone inhibitor in a vinyl monomer sample using UV-Vis spectrophotometry.

1. Materials and Equipment:

- UV-Vis spectrophotometer

- Quartz cuvettes

- Volumetric flasks and pipettes

- Isobutyl vinyl acetate sample

- Reagent-grade solvent (e.g., methanol)

- Hydroquinone standard

2. Preparation of Standard Solutions: a. Prepare a stock solution of hydroquinone in the chosen solvent at a concentration of 100 ppm. b. From the stock solution, prepare a series of calibration standards with concentrations ranging from 1 to 20 ppm.